Ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]amino}-2-(3-fluorophenyl)-2,5-dihydro-1H-pyrrol-1-YL)benzoate
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Overview
Description
Ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]amino}-2-(3-fluorophenyl)-2,5-dihydro-1H-pyrrol-1-YL)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrole ring substituted with ethoxycarbonyl and fluorophenyl groups, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]amino}-2-(3-fluorophenyl)-2,5-dihydro-1H-pyrrol-1-YL)benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]amino}-2-(3-fluorophenyl)-2,5-dihydro-1H-pyrrol-1-YL)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new polymers, coatings, or other industrial materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]amino}-2-(3-fluorophenyl)-2,5-dihydro-1H-pyrrol-1-YL)benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context and require further experimental investigation.
Properties
Molecular Formula |
C28H27FN2O4 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
ethyl 4-[[1-(4-ethoxycarbonylphenyl)-5-(3-fluorophenyl)-2,5-dihydropyrrol-3-yl]amino]benzoate |
InChI |
InChI=1S/C28H27FN2O4/c1-3-34-27(32)19-8-12-23(13-9-19)30-24-17-26(21-6-5-7-22(29)16-21)31(18-24)25-14-10-20(11-15-25)28(33)35-4-2/h5-17,26,30H,3-4,18H2,1-2H3 |
InChI Key |
SEGDEZYFARFOJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC(N(C2)C3=CC=C(C=C3)C(=O)OCC)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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